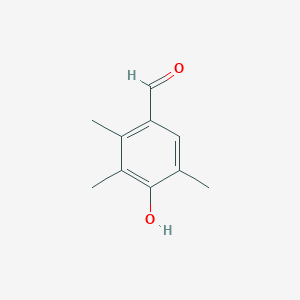
2,3,5-Trimethyl-4-hydroxybenzaldehyde
Cat. No. B3431554
Key on ui cas rn:
91060-95-6
M. Wt: 164.20 g/mol
InChI Key: LRRULYRVDZNOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846982B2
Procedure details


A 500 ml three neck round bottom flask equipped with mechanical stirrer and pot thermometer, was charged with 50 g (0.36 mol) of 2,3,6-trimethyl-phenol, 200 ml glacial acetic acid and 20.61 g (0.14 mol) of hexamethylenetetramine. The reaction mass was refluxed for 2 hrs at 120-130° C. The completion of reaction was confirmed by TLC. 100 ml of acetic acid were distilled out at reflux temperature. The reaction mass was allowed to cool at 100° C. and 50 ml 20% sulphuric acid were slowly added over a period of 5-10 min. The mixture was stirred at 100° C. for 15-30 min. Heating was stopped and the reaction mass cooled to 20° C. in an ice bath. 500 ml process water were added and stirred for 10 min at 20-25° C. The reaction mass was filtered and washed with 300 ml process water. The crude product was dried at 60-80° C. under vacuum to afford 54 g (90%) of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde. Subsequently, a 1% one equivalent solution of sodium hydroxide was prepared in process water. 54 g of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde were added to it under stirring at room temperature. The mixture was stirred for 15-20 min and filtered. The residue was to be scraped as impurity. The filtrate was collected, acidified with 19.75 g of glacial acetic acid and filtered. The product was suck-dried under vacuum, dried at 60-80° C. for 3-4 hrs to give 48 g (80%) of pure 2,3,5-trimethyl-4-hydroxy-benzaldehyde as off-white amorphous solid (Table 1, no. 13). Melting point: 135-137° C. 1H NMR (400 MHz, CDCl3) δ 10.15 (s, 1H), δ 7.49 (s, 1H), δ 5.32 (bs, 1H), δ 2.58 (s, 3H), δ 2.28 (s, 3H), δ 2.22 (s, 3H).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[CH:5][C:6]=1[CH:21]=[O:23]
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
|
Name
|
|
|
Quantity
|
20.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 100° C. for 15-30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The completion of reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
100 ml of acetic acid were distilled out
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool at 100° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml 20% sulphuric acid were slowly added over a period of 5-10 min
|
|
Duration
|
7.5 (± 2.5) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass cooled to 20° C. in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml process water were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 min at 20-25° C
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mass was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 300 ml process water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crude product was dried at 60-80° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
22.5 (± 7.5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=O)C=C(C(=C1C)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
